molecular formula C9H12O2 B022458 4-(2-Methoxyethyl)phenol CAS No. 56718-71-9

4-(2-Methoxyethyl)phenol

Cat. No. B022458
CAS RN: 56718-71-9
M. Wt: 152.19 g/mol
InChI Key: FAYGEALAEQKPDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-(2-Methoxyethyl)phenol can be synthesized from phenol via a process that includes Friedel-Crafts acylation, etherization, and Clemmensen reduction, achieving an overall yield of 37%. The key steps involve optimizing factors such as solvent, reaction temperature, and catalyst dosage to prepare p-chloroacetylphenol with significant yield, allowing for the recycling of phenol and solvent (Yong, 2005).

Molecular Structure Analysis

The molecular structure and spectroscopic data of related methoxyphenolic compounds have been obtained using DFT (B3LYP) with various basis set calculations. These studies provide insights into the geometry optimization, vibrational spectra, molecular parameters such as bond length and angle, and intramolecular charge transfer through analyses like natural bond orbital (NBO), molecular electrostatic potential (MEP), and more, facilitating a deeper understanding of the molecular structure of 4-(2-Methoxyethyl)phenol and related compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-(2-Methoxyethyl)phenol primarily include its interaction with OH radicals, leading to the formation of secondary organic aerosols (SOA) in atmospheric conditions. The gas-phase oxidation mechanism and kinetics of this interaction have been studied using density functional theory (DFT), revealing possible oxidation products such as ketene, phenyldiketones, and nitrophenol compounds. This reaction is significant for understanding the environmental impact and behavior of methoxypheolic compounds in the atmosphere (Yao, Sun, Tang, Zhang, Wu, & Sun, 2020).

Physical Properties Analysis

The physical properties of 4-(2-Methoxyethyl)phenol and related compounds have been thoroughly investigated through experimental and theoretical approaches. These studies involve determining thermodynamic properties such as enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies. Furthermore, spectroscopic investigations provide valuable data on the electronic structure, absorption spectra, and more, contributing to a comprehensive understanding of the physical characteristics of methoxyphenols (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Chemical Properties Analysis

The chemical properties of 4-(2-Methoxyethyl)phenol, including its reactivity and interaction with other molecules, have been explored in depth. Studies involving the synthesis and characterization of chlorinated 4-Methoxyphenols provide insights into the chemical behavior and potential applications of these compounds. The ability to form strong intermolecular and intramolecular hydrogen bonds is a critical aspect of their chemical properties, influencing their stability, reactivity, and function in various chemical contexts (Knuutinen, Autio, Klein, Kivelä, Virkki, & Lahtiperä, 1988).

Scientific Research Applications

  • Synthesis Applications : Zinin et al. (2017) demonstrated the efficient synthesis of 4-(2-chloroethoxy)phenol and 4-(3-chloropropoxy)phenol, with potential use in carbohydrate chemistry for synthesizing glycosides with a universal 4-(-chloroalkoxy) motif (Zinin et al., 2017).

  • Chemical Coupling : Marques et al. (1998) investigated the selective coupling of 4-substituted 2-methoxy phenols using methyltributylammonium permanganate in dichloromethane, which is significant for preserving other easily oxidized moieties during the preparation of dimers (Marques et al., 1998).

  • Anticancer Activity : Sukria et al. (2020) found that 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol shows weak anticancer activity against T47D breast cancer cells, providing insights into its potential pharmaceutical applications (Sukria et al., 2020).

  • Optical Applications : Hijas et al. (2018) reported that 2-methoxy-4(phenyliminomethyl)phenol crystals exhibit non-linear optical activity and potential for reverse saturable absorption applications, highlighting its significance in photonics and optoelectronics (Hijas et al., 2018).

  • Electronic Structure Analysis : Koşar and Albayrak (2011) studied the complex electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol and its energetic behavior in solvent media using density functional theory, providing insights into its chemical properties (Koşar & Albayrak, 2011).

  • Atmospheric Chemistry : Yao et al. (2021) examined the atmospheric oxidation of 4-(2-Methoxyethyl) phenol by OH radical in the presence of O2 and NOx, contributing to the understanding of its environmental impact and the formation of secondary organic aerosols (Yao et al., 2021).

  • New Synthesis Process : Yong (2005) presented a new process for synthesizing 4-(2′-methoxyethyl)phenol with potential for recycling remaining phenol and solvent, indicating industrial applicability (Yong, 2005).

Safety And Hazards

4-(2-Methoxyethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While the future directions of 4-(2-Methoxyethyl)phenol are not explicitly mentioned in the search results, it is noted that it is an important pharmaceutical intermediate, mainly used in the manufacture of effective drugs for the treatment of cardiovascular disease metoprolol . This suggests potential for continued use and study in pharmaceutical applications.

properties

IUPAC Name

4-(2-methoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYGEALAEQKPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073564
Record name Phenol, 4-(2-methoxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethyl)phenol

CAS RN

56718-71-9
Record name 4-(2-Methoxyethyl)phenol
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Record name 4-(2-Methoxyethyl)phenol
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Record name Phenol, 4-(2-methoxyethyl)-
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Record name p-(2-methoxyethyl)phenol
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Record name 4-(2-METHOXYETHYL)PHENOL
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Synthesis routes and methods I

Procedure details

The procedure of Example 2 was repeated with a solution of 2.00 g (10.2 mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.23 g (6.3) mmol) hydrogen chloride and 0.20 g moist 10% Pd/C catalyst being reacted with hydrogen ga pressurized at 170 psig at 25° C. with stirring of 550 rpm. A 53% yield of 4-(2'-methoxyethyl)phenol was obtained.
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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10 g
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Synthesis routes and methods II

Procedure details

The procedure of Example 2 was repeated with a solution of 3.00 g (15.3 mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.16 g (4.4 mmol) hydrogen chloride and 0.15 g moist 10% Pd/C catalyst being reacted with hydrogen gas pressurized at 300 psig at 50° C. 300 rpm. A 59% yield of 4-(2'-methoxyethyl)phenol was obtained.
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
3 g
Type
reactant
Reaction Step One
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10 g
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Synthesis routes and methods III

Procedure details

The procedure of Example 2 was repeated with a solution of 2.00 g (10.2) mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.37 g (10.2 mmol) hydrogen chloride and a 0.20 g dry 10% Pd/C catalyst being reacted with hydrogen gas pressurized at 50 psig at 25° C. A 47% yield of 4-(2'-methoxyethyl)phenol was obtained.
[Compound]
Name
( 10.2 )
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
0 (± 1) mol
Type
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10 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of twenty (20) grams 4-hydroxyphenethyl alcohol in 150 ml methanol containing 36.75 grams sulfuric acid (catalyst) were loaded into a 300 cc autoclave. The autoclave was then sealed and purged with nitrogen and pressurized with nitrogen gas to 500 psig. The autoclave was then heated to 100° C. with stirring at 300 rpm. The reaction was allowed to take place for approximately twenty-four (24) hours. The autoclave was then purged with nitrogen, cooled to 5° C., and vented slowly. The resultant material was 90 ml of a dark, greenish-black solution. An aliquot was treated with base and analyzed by gas chromatography (GC). A 40% yield of 4-(2'-methoxyethyl)phenol was obtained.
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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